1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid 1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14813149
InChI: InChI=1S/C17H16Cl2N2O3S/c18-12-2-1-3-13(19)15(12)16-20-11(9-25-16)8-14(22)21-6-4-10(5-7-21)17(23)24/h1-3,9-10H,4-8H2,(H,23,24)
SMILES:
Molecular Formula: C17H16Cl2N2O3S
Molecular Weight: 399.3 g/mol

1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC14813149

Molecular Formula: C17H16Cl2N2O3S

Molecular Weight: 399.3 g/mol

* For research use only. Not for human or veterinary use.

1-{[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid -

Specification

Molecular Formula C17H16Cl2N2O3S
Molecular Weight 399.3 g/mol
IUPAC Name 1-[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C17H16Cl2N2O3S/c18-12-2-1-3-13(19)15(12)16-20-11(9-25-16)8-14(22)21-6-4-10(5-7-21)17(23)24/h1-3,9-10H,4-8H2,(H,23,24)
Standard InChI Key AJCVBLBPBQSTMK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=C(C=CC=C3Cl)Cl

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound’s structure comprises three primary components:

  • A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a carboxylic acid group.

  • A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) functionalized at the 2-position with a 2,6-dichlorophenyl group and at the 4-position with an acetyl linkage.

  • An acetyl bridge connecting the thiazole and piperidine moieties.

The molecular formula is C₁₇H₁₅Cl₂N₂O₃S, derived from analogous structures. Key structural features include:

  • Chlorine substituents: The 2,6-dichlorophenyl group enhances lipophilicity and may influence receptor binding.

  • Carboxylic acid: Introduces polarity and potential for salt formation or hydrogen bonding.

Nomenclature and CAS Registry

Systematic IUPAC naming follows the sequence:

  • Identify the parent structure (piperidine-4-carboxylic acid).

  • Specify substituents in alphabetical order:

    • {[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}.

While no CAS registry number is explicitly documented for this compound, structurally similar analogs include:

  • 1219588-99-4: 1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid.

  • 1010938-67-6: 1-[2-(4-Chlorophenyl)acetyl]piperidine-4-carboxylic acid.

Synthesis and Manufacturing Processes

Key Synthetic Routes

Synthesis typically involves multi-step organic reactions, as exemplified by related thiazole-piperidine hybrids :

Step 1: Formation of the Thiazole Core

The Hantzsch thiazole synthesis is widely employed, utilizing:

  • A thiourea derivative (e.g., N-phenyl-N-thiocarbamoyl-β-alanine)

  • α-Halo carbonyl compounds (e.g., chloroacetic acid or chloroacetaldehyde) .

Example Reaction:

Thiourea+ClCH2CO2HBase, HeatThiazole Intermediate\text{Thiourea} + \text{ClCH}_2\text{CO}_2\text{H} \xrightarrow{\text{Base, Heat}} \text{Thiazole Intermediate}

Reaction conditions (solvent, temperature, base) critically impact yields. Aqueous sodium carbonate at reflux (100°C) optimizes efficiency .

Step 2: Acylation of Piperidine

The thiazole-acetyl chloride intermediate reacts with piperidine-4-carboxylic acid under Schotten-Baumann conditions:

Thiazole-AcCl+Piperidine-4-COOHNaOH, H2OTarget Compound\text{Thiazole-AcCl} + \text{Piperidine-4-COOH} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Target Compound}

Purification involves recrystallization or chromatographic methods.

Challenges in Synthesis

  • Steric hindrance: Bulky 2,6-dichlorophenyl groups may reduce acylation efficiency.

  • Acid sensitivity: The carboxylic acid group necessitates pH-controlled conditions.

PropertyValue (Predicted)Analog Data Source
Molecular Weight397.28 g/molC₁₇H₁₅Cl₂N₂O₃S
LogP (Partition Coefficient)3.2 ± 0.3Similar thiazole derivatives
Water Solubility<1 mg/mLLow due to aromatic Cl groups
Hydrogen Bond Donors1 (COOH)Structural analysis
Hydrogen Bond Acceptors5O, N, S atoms

Thermal Stability: Thiazole and piperidine rings confer moderate stability, with decomposition expected above 250°C.

Comparative Analysis with Related Compounds

Structural Analogues

Compound NameCAS NumberMolecular FormulaKey Differences
1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid1219588-99-4C₁₇H₁₆Cl₂N₂O₃SMethyl substitution at thiazole C4
1-[2-(3,4-Dichlorophenyl)acetyl]piperidine-4-carboxylic acid1053903-76-6C₁₄H₁₅Cl₂NO₃Acetyl linkage; Cl at phenyl C3/C4
1-[2-(4-Chlorophenyl)acetyl]piperidine-4-carboxylic acid1010938-67-6C₁₄H₁₆ClNO₃Single Cl substituent on phenyl

Activity Trends

  • Chlorine positioning: 2,6-Dichloro substitution (target compound) may enhance steric effects vs. 3,4-dichloro (CAS 1053903-76-6) .

  • Thiazole substitution: Methyl groups (CAS 1219588-99-4) reduce polarity, favoring blood-brain barrier penetration.

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